tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Overview
Description
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate: is a chemical compound with the molecular formula C10H19FN2O2 and a molecular weight of 218.27 g/mol . It is characterized by the presence of a tert-butyl group, a fluorine atom, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated piperidine derivative. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent under metal-free conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The presence of the fluorine atom and the piperidine ring allows it to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-butyl N-[(3S,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate: Contains a cyclohexyl ring with hydroxyl and sulfanyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142578 | |
Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434126-99-4 | |
Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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